3-Methanesulfonylbenzene-1-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Drug Development Applications
3-Methanesulfonylbenzene-1-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Drug Development Applications
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have frequently utilized 3-Methanesulfonylbenzene-1-sulfonamide (CAS: 22821-83-6) as a critical building block in the design of targeted therapeutics. Characterized by its dual electron-withdrawing sulfonyl and sulfonamide groups, this compound is highly valued for its metabolic stability, predictable pharmacokinetics, and exceptional hydrogen-bonding capabilities. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and validated synthetic protocols, specifically focusing on its integration into inhibitors for MTH1, Ribonucleotide Reductase (RNR), and Myc proto-oncogenes.
Chemical Identity & Physicochemical Profiling
The structural integrity of 3-Methanesulfonylbenzene-1-sulfonamide makes it a privileged scaffold in medicinal chemistry. The meta-substitution pattern of the methanesulfonyl (–SO₂CH₃) and sulfonamide (–SO₂NH₂) groups on the benzene ring creates a unique electronic environment.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-methanesulfonylbenzene-1-sulfonamide |
| CAS Registry Number | 22821-83-6[1] |
| Molecular Formula | C₇H₉NO₄S₂ |
| Molecular Weight | 235.28 g/mol |
| Hydrogen Bond Donors | 1 (–NH₂ group) |
| Hydrogen Bond Acceptors | 4 (Oxygen atoms on sulfonyl groups) |
| Rotatable Bonds | 2 |
Structural Causality & Pharmacophore Dynamics
Understanding the causality behind a molecule's behavior is paramount in lead optimization. The sulfonamide group typically exhibits a pKa of approximately 10. However, the presence of the strongly electron-withdrawing methanesulfonyl group in the meta position exerts a pronounced inductive effect (–I). This pulls electron density away from the sulfonamide nitrogen, slightly lowering its pKa.
Why does this matter? This finely tuned acidity enhances the proton-donating capability of the –NH₂ group. In drug design, this allows the sulfonamide to form stronger, more stable bidentate hydrogen bonds with the hinge regions of kinases or the active site residues of target enzymes. Furthermore, the electron-deficient aromatic ring becomes highly resistant to oxidative metabolism by cytochrome P450 enzymes, thereby improving the biological half-life of the resulting drug candidate.
Applications in Targeted Therapeutics
3-Methanesulfonylbenzene-1-sulfonamide is frequently coupled to pyrimidine or heterocyclic cores to generate potent inhibitors.
Table 2: Key Drug Targets and Mechanisms
| Target Enzyme/Protein | Disease Indication | Mechanism of Action | Role of Sulfonamide Motif |
| MTH1 (MutT homolog 1) | Oncology, Autoimmune Disorders | Prevents sanitization of oxidized dNTPs, leading to fatal DNA damage in cancer cells[2]. | Anchors into the catalytic pocket via robust hydrogen bonding[3]. |
| Ribonucleotide Reductase (RNR) | Solid Tumors, Blood Cancers | Blocks de novo dNTP synthesis, halting DNA replication[4]. | Replaces toxic metal-chelating motifs (like 3-AP) with a stable H-bond network[4]. |
| Myc Proto-oncogene | Proliferative Diseases | Modulates Myc family protein activity to arrest cell proliferation[5]. | Enhances target affinity and metabolic stability of the pyrimidine core[5]. |
MTH1 Inhibition Pathway
Cancer cells endure high levels of reactive oxygen species (ROS), relying heavily on MTH1 to sanitize oxidized nucleotides (like 8-oxo-dGTP) before they are incorporated into DNA[2]. Inhibiting MTH1 forces the incorporation of these damaged bases, triggering apoptosis.
Figure 1: Mechanism of action for sulfonamide-based MTH1 inhibitors in oncology.
Synthesis Pathways & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol A: Synthesis of Standalone 3-Methanesulfonylbenzene-1-sulfonamide
This protocol details the amination of the corresponding sulfonyl chloride.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 3-methanesulfonylbenzenesulfonyl chloride in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.
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Temperature Control (Critical): Cool the reaction vessel to exactly 0°C using an ice-water bath. Causality: Maintaining 0°C is non-negotiable. Exothermic runaway at this stage promotes the hydrolysis of the sulfonyl chloride by trace water and induces the formation of dimeric impurities.
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Amination: Add 5.0 equivalents of Ammonium Hydroxide (NH₄OH) dropwise over 15 minutes.
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Self-Validation Checkpoint: Stir for 2 hours at room temperature. Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Validation: The complete disappearance of the starting material mass and the emergence of the[M+H]⁺ 236.0 m/z peak confirms quantitative conversion. Do not proceed to workup until this is verified.
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Workup: Quench the reaction with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure product.
Figure 2: Experimental workflow for the synthesis of 3-Methanesulfonylbenzene-1-sulfonamide.
Protocol B: Sulfonylation to Yield a Pyrimidine-Coupled Derivative
When integrating the 3-methanesulfonylbenzene moiety into a larger drug core (e.g., for Myc modulation), the sulfonyl chloride is reacted directly with an amine core[5].
Step-by-Step Methodology:
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Activation: To a solution of the amine core (e.g., a pyrimidine-2,4-diamine derivative) (1.0 eq) in dry THF, add Triethylamine (TEA) (2.0 to 3.0 eq)[5]. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the coupling, which drives the reaction forward and prevents the protonation of the amine starting material.
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Coupling: Cool the mixture to 0°C. Add 3-(methylsulfonyl)benzenesulfonyl chloride (1.2 to 2.0 eq) portion-wise[5].
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Reaction & Monitoring: Stir the reaction mixture at room temperature for 6 hours[5]. Monitor via TLC (Dichloromethane/Methanol 9:1).
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Isolation: Evaporate the solvent. Purify the crude compound via reverse-phase preparative HPLC (using 0.1% TEA in water/acetonitrile) to yield the final sulfonamide derivative[5].
References
- WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions. Google Patents.
- WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer. Google Patents.
- US20200157066A1 - Sulfonamide Compound or Salt Thereof. Google Patents.
- WO2022046861A1 - Modulators of myc family proto-oncogene protein. Google Patents.
- Chemsrc - 4-methyl-2-(2-methylprop-2-enyl)pent-4-enenitrile (CAS Reference 22821-83-6). Chemsrc.
Sources
- 1. CAS#:4162-52-1 | 4-methyl-2-(2-methylprop-2-enyl)pent-4-enenitrile | Chemsrc [chemsrc.com]
- 2. WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents [patents.google.com]
- 3. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 4. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 5. WO2022046861A1 - Modulators of myc family proto-oncogene protein - Google Patents [patents.google.com]
